molecular formula C17H16N6O5 B11680070 N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide

N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide

Cat. No.: B11680070
M. Wt: 384.3 g/mol
InChI Key: XRVPSFQVZBNLOM-UFWORHAWSA-N
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Description

N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a furohydrazide moiety, with a nitro-triazole substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furohydrazide core, followed by the introduction of the benzylidene group through a condensation reaction. The nitro-triazole substituent is then introduced via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .

Scientific Research Applications

N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety can participate in redox reactions, influencing cellular processes and signaling pathways. The benzylidene and furohydrazide groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furohydrazide moiety differentiates it from similar compounds, potentially leading to unique applications and effects .

Properties

Molecular Formula

C17H16N6O5

Molecular Weight

384.3 g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C17H16N6O5/c1-11-14(5-6-28-11)16(24)20-19-8-12-3-4-15(27-2)13(7-12)9-22-10-18-17(21-22)23(25)26/h3-8,10H,9H2,1-2H3,(H,20,24)/b19-8+

InChI Key

XRVPSFQVZBNLOM-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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